Verrucosin A Verrucosin A Verrucosin A is a natural product found in Doris verrucosa with data available.
Brand Name: Vulcanchem
CAS No.: 115713-02-5
VCID: VC20887115
InChI: InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)30-15-18(27)14-29-17(2)26/h10,16,18,20-21,27H,7-9,11-15H2,1-6H3/t16-,18-,20+,21-,24-,25-/m0/s1
SMILES: CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(COC(=O)C)O)C)(C)C)C
Molecular Formula: C25H40O5
Molecular Weight: 420.6 g/mol

Verrucosin A

CAS No.: 115713-02-5

Cat. No.: VC20887115

Molecular Formula: C25H40O5

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Verrucosin A - 115713-02-5

Specification

CAS No. 115713-02-5
Molecular Formula C25H40O5
Molecular Weight 420.6 g/mol
IUPAC Name [(2S)-3-acetyloxy-2-hydroxypropyl] (1R,2S,4aS,4bS,10aS)-2,4a,8,8,10a-pentamethyl-2,3,4,4b,5,6,7,10-octahydro-1H-phenanthrene-1-carboxylate
Standard InChI InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)30-15-18(27)14-29-17(2)26/h10,16,18,20-21,27H,7-9,11-15H2,1-6H3/t16-,18-,20+,21-,24-,25-/m0/s1
Standard InChI Key MBGNGXKKJHWNGZ-MYNLOJQDSA-N
Isomeric SMILES C[C@H]1CC[C@]2([C@@H]3CCCC(C3=CC[C@]2([C@@H]1C(=O)OC[C@H](COC(=O)C)O)C)(C)C)C
SMILES CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(COC(=O)C)O)C)(C)C)C
Canonical SMILES CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(COC(=O)C)O)C)(C)C)C

Introduction

Chemical Structure and Properties

Verrucosin is structurally classified as a (7S,7′R,8R,8′R)-7,7′-epoxylignan, a designation that refers to its specific stereochemical configuration . The stereochemistry of verrucosin is particularly important for its biological activity. The compound exists naturally as the (−)-verrucosin isomer, with specific configurations at the 7S, 7′R, 8R, and 8′R positions that appear to be crucial for its biological effects, particularly its cytotoxic activity against cancer cells.

While detailed spectroscopic data for verrucosin is limited in the available literature, its classification as a neolignan suggests it contains two phenylpropanoid units connected in a specific pattern. The epoxy bridge at the 7,7' positions creates a distinctive structural feature that likely contributes to its biological activities.

Table 1: Chemical Classification and Properties of Verrucosin

PropertyDescription
Chemical ClassEpoxylignan, specifically 7,7'-epoxylignan
Stereochemistry(7S,7′R,8R,8′R)
Isomer(−)-Verrucosin
Natural SourcesSaururus cernuus L. (Saururaceae), spices, nutmeg
Related Compounds(−)-Virgatusin
Biological ClassificationNeolignan

Verrucosin shares structural similarities with (−)-virgatusin, another natural compound that has demonstrated antimicrobial and antifungal activities . This structural relationship suggests potential for similar biological activities, though research has revealed distinct properties for verrucosin.

Biological Activities

Antiparasitic Activity

One of the most significant biological activities of verrucosin is its antiparasitic effect against Schistosoma mansoni, the causative agent of schistosomiasis, a neglected tropical disease affecting over 230 million people worldwide. Research has demonstrated that verrucosin exhibits potent in vitro schistosomicidal activity with EC₅₀ values ranging from 12.6 to 18.7 µM .

Comparative studies have shown that verrucosin has superior antiparasitic efficacy compared to threo-austrobailignan-6, another neolignan isolated from the same plant source. While threo-austrobailignan-6 shows EC₅₀ values ranging from 22.9 to 28.1 µM, verrucosin's lower EC₅₀ values indicate greater potency against the parasite .

The effect of verrucosin on S. mansoni demonstrates sex-dependent susceptibility, with male parasites showing greater sensitivity than females. At a concentration of 25 µM, verrucosin was lethal to 100% of male parasites after 48 hours, while complete mortality in female worms required 72 hours of exposure .

Table 2: Antiparasitic Activity of Verrucosin Against Schistosoma mansoni

ParameterValueComparison
EC₅₀ (effective concentration)12.6-18.7 µMMore potent than threo-austrobailignan-6 (22.9-28.1 µM)
Lethality to male parasites100% at 25 µM after 48hMore susceptible than female parasites
Lethality to female parasites100% at 25 µM after 72hLess susceptible than male parasites
Effect on egg production at 50 µMComplete inhibitionPrevents mating process
Effect on egg production at 25 µMSignificant reductionParasites remain coupled
Effect on egg production at 12.5 µMModerate reductionStatistically significant (P < 0.01)

Verrucosin significantly impacts S. mansoni reproduction. When adult worm pairs were exposed to verrucosin at 50 µM, the male and female parasites remained separated, preventing the mating process and resulting in a complete lack of egg production. At lower concentrations (25 µM), although the parasites remained coupled, egg production was significantly reduced compared to controls .

Scanning electron microscopy analysis has revealed that verrucosin causes substantial morphological alterations in the tegumental surfaces of S. mansoni. These changes include swelling, shortening of tubercles, and disruption of spicules. Such tegumental damage likely contributes to the parasite's death by compromising its protective outer layer .

Importantly, verrucosin exhibits low cytotoxicity against mammalian cells, including animal (Vero) and human (HaCaT) cell lines. This results in a high selectivity index, making it a promising candidate for antischistosomal drug development .

Cytotoxic Activity

Verrucosin has demonstrated notable cytotoxic activity against certain cancer cell lines. Studies have shown that (−)-verrucosin is particularly active against HeLa cervical cancer cells, with an IC₅₀ value of 6.6 µM. This makes it the most cytotoxic epoxylignan tested against this cell line among various stereoisomers .

Structure-activity relationship studies have led to the development of verrucosin derivatives with enhanced cytotoxic properties. Notably, a 7-(4-methoxyphenyl)-7′-(3,4-dimethoxyphenyl) derivative of verrucosin exhibited about three times greater cytotoxic activity (IC₅₀ = 2.4 µM) compared to the parent compound. This finding highlights the potential for developing more potent anticancer agents based on the verrucosin scaffold .

Table 3: Cytotoxic Activity of Verrucosin and Its Derivative

CompoundCell LineIC₅₀ ValueNotes
(−)-VerrucosinHeLa6.6 µMMost cytotoxic epoxylignan tested
(−)-VerrucosinHL-60~66 µM (estimated)Approximately 10 times less active than against HeLa
7-(4-methoxyphenyl)-7′-(3,4-dimethoxyphenyl) derivativeHeLa2.4 µMThree times more potent than parent compound

Mechanistic studies indicate that verrucosin and its derivatives may induce apoptosis through the activation of caspase 3/7 pathways. This suggests that the compound's cytotoxic effect is mediated through programmed cell death rather than non-specific cytotoxicity .

Ion Homeostasis Disruption

Another biological activity of verrucosin is its ability to disrupt cellular ion homeostasis. This has been demonstrated through acridine orange efflux assays, which indicate ionophore-like activity. Among 31 compounds tested, verrucosin and a related compound showed notable disruption activity .

Ion homeostasis is crucial for maintaining cellular function, and compounds that can selectively disrupt this balance in pathogenic organisms or cancer cells may have therapeutic potential. The ionophore-like activity of verrucosin suggests a mechanism by which it might exert its effects on parasites and potentially cancer cells, though the specific ions affected and the precise molecular mechanisms remain to be fully elucidated.

This activity appears to be shared with certain related compounds, suggesting a structure-function relationship among this class of epoxylignans. The disruption of ion homeostasis may contribute to verrucosin's observed antiparasitic and cytotoxic effects, though further research is needed to establish clear mechanistic links .

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